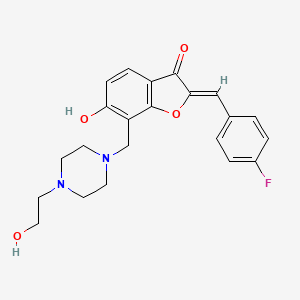
(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23FN2O4 and its molecular weight is 398.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents that contribute to its biological activity. The presence of a fluorobenzylidene moiety and a piperazine group enhances its pharmacological profile.
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | Inhibition Rate (%) |
|---|---|
| K562 (Leukemia) | 56.84 |
| NCI-H460 (Lung) | 80.92 |
| HCT-116 (Colon) | 72.14 |
| U251 (CNS) | 73.94 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .
2. Anti-inflammatory Effects
Benzofuran derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. A study demonstrated that related compounds significantly reduced the expression of these cytokines in macrophage cells, indicating a potential mechanism for managing chronic inflammatory diseases .
3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Benzofurans have shown activity in inhibiting acetylcholinesterase (AChE), which is crucial for enhancing cholinergic transmission in the brain .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways through ROS production, leading to mitochondrial dysfunction and caspase activation.
- Cytokine Modulation : By modulating the expression of inflammatory cytokines, the compound may reduce inflammation-related damage in tissues.
Case Studies
Several studies have highlighted the efficacy of similar benzofuran compounds in preclinical models:
- In Vivo Studies : A study involving a benzofuran derivative demonstrated significant tumor growth inhibition in mice models bearing xenografts of human cancer cells. The treatment resulted in a marked reduction in tumor size compared to control groups.
- Cell Culture Experiments : In vitro assays using K562 leukemia cells showed that treatment with related compounds resulted in increased levels of apoptotic markers and decreased cell viability, supporting their potential as anticancer agents .
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c23-16-3-1-15(2-4-16)13-20-21(28)17-5-6-19(27)18(22(17)29-20)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYJIAFHOIAMF-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)F)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)F)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














